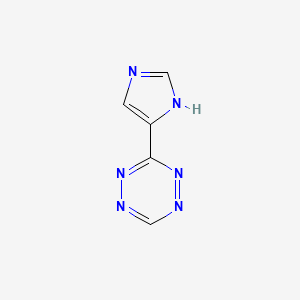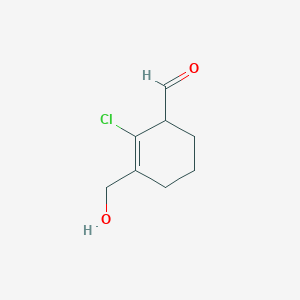
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde is an organic compound with the molecular formula C8H9ClO2. It is a derivative of cyclohexene and contains both a chloro and a hydroxymethyl group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds [2][2].
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde typically involves multiple steps:
Chlorination: The starting material, cyclohexene, is chlorinated to introduce the chloro group.
Hydroxymethylation: The chlorinated cyclohexene is then subjected to hydroxymethylation, which introduces the hydroxymethyl group.
Formylation: Finally, the compound undergoes formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-Chloro-3-(carboxymethyl)cyclohex-2-enecarbaldehyde.
Reduction: 2-Chloro-3-(hydroxymethyl)cyclohex-2-enemethanol.
Substitution: 2-Amino-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde.
Applications De Recherche Scientifique
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials[][2].
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and aldehyde groups can undergo oxidation and reduction reactions. These chemical transformations enable the compound to modify other molecules and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde: Similar structure but with a hydroxymethylene group instead of hydroxymethyl.
2-Chloro-3-(hydroxymethyl)cyclohex-1-enecarbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical production .
Propriétés
Formule moléculaire |
C8H11ClO2 |
|---|---|
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
2-chloro-3-(hydroxymethyl)cyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4,6,11H,1-3,5H2 |
Clé InChI |
VOSRJWMWEYVFKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=C(C1)CO)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)
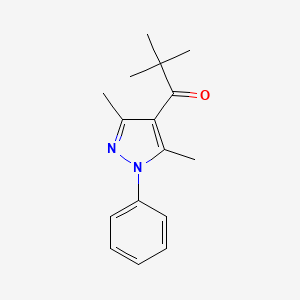
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)

![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)

![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
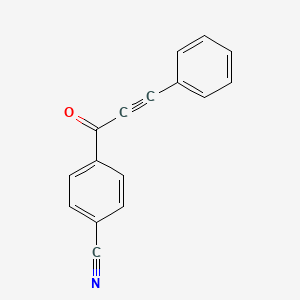
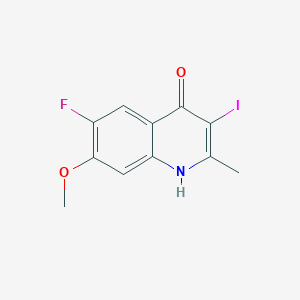
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
